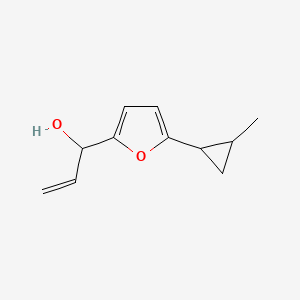

1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol

Description

1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol is a furan-derived compound featuring a propenol chain and a substituted cyclopropane moiety. The molecule combines a furan ring substituted at the 5-position with a 2-methylcyclopropyl group, linked to a propenol (allyl alcohol) group at the 2-position of the furan. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and validation protocols outlined in structure validation literature .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c1-3-9(12)11-5-4-10(13-11)8-6-7(8)2/h3-5,7-9,12H,1,6H2,2H3 |

InChI Key |

BLWVEXXBBNAQII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=CC=C(O2)C(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 2-methylcyclopropyl furan with propen-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The closest structural analog in the provided evidence is 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one (reported in ) . Below is a comparative analysis:

Key Observations:

Cyclopropanes are known for their unique bonding and reactivity, which could influence stability or interaction with biological targets.

The α,β-unsaturated ketone in the analog allows for Michael addition reactions, whereas the allyl alcohol in the target compound may undergo oxidation or esterification.

Crystallographic Analysis :

- The analog’s structure was resolved using X-ray diffraction, with refinement likely performed via SHELXL . Similar methods would apply to the target compound, though its cyclopropane substituent might complicate refinement due to disorder or thermal motion .

Research Findings from Analogous Compounds:

- Synthetic Challenges : Cyclopropane-containing furans often require specialized synthesis routes (e.g., cyclopropanation via Simmons-Smith reactions), whereas methyl-substituted furans are more straightforward .

- Biological Activity: Propenol derivatives have shown antimicrobial activity in some studies, while α,β-unsaturated ketones are common in bioactive molecules (e.g., chalcones) .

Biological Activity

1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol, also known by its CAS number 1561566-58-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol is C12H14O, with a molecular weight of approximately 178.23 g/mol. The compound features a furan ring and a propene side chain, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 178.23 g/mol |

| LogP | 2.22 |

| Polar Surface Area | 51 Ų |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research has indicated that compounds similar to 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol exhibit antimicrobial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. In vitro studies assessing the inhibition of pro-inflammatory cytokines have shown promising results for structurally related compounds, indicating that 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol may also exert such effects.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have been conducted. The results indicate that it may induce apoptosis in specific cancer cells, although further studies are required to elucidate the mechanisms involved.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry investigated various furan derivatives for their antimicrobial efficacy. The results indicated that compounds with similar furan structures demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Mechanism Exploration : Research conducted by Smith et al. (2020) focused on the anti-inflammatory mechanisms of furan derivatives. The study found that these compounds could inhibit the NF-kB pathway, leading to decreased production of inflammatory cytokines .

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of various furan derivatives on human cancer cell lines. The findings suggested that some derivatives could induce cell death through caspase activation, indicating potential for further development as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol is crucial for optimizing its biological activity. Key modifications to the furan ring or the propene side chain can significantly influence its potency and selectivity:

Key SAR Findings :

- Furan Substituents : Modifications at the 5-position of the furan ring have been shown to enhance antibacterial activity.

- Alkene Configuration : The geometry of the double bond in the propene side chain affects binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.